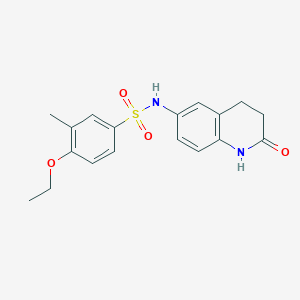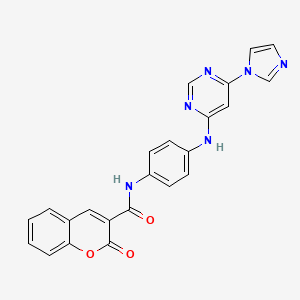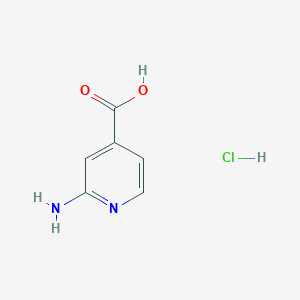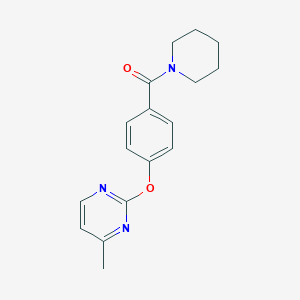
cis-((6-(Trifluoromethyl)piperidin-3-YL)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cis-((6-(Trifluoromethyl)piperidin-3-YL)methanol is a chemical compound that has been widely studied in scientific research. It has shown potential as a useful tool for investigating the biochemical and physiological effects of various compounds. In
Mécanisme D'action
The mechanism of action of cis-((6-(Trifluoromethyl)piperidin-3-YL)methanol is not fully understood. However, it is believed to act as a chiral auxiliary by controlling the stereochemistry of reactions. It has also been shown to form metal complexes, which can have various effects on biological systems.
Biochemical and Physiological Effects:
Cis-((6-(Trifluoromethyl)piperidin-3-YL)methanol has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases. It has also been shown to have antitumor properties, which could make it useful in the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using cis-((6-(Trifluoromethyl)piperidin-3-YL)methanol in lab experiments is its ability to control the stereochemistry of reactions. This can be useful in the synthesis of various compounds. Additionally, its ability to form metal complexes can be useful in studying the effects of metal ions on biological systems. One limitation of using cis-((6-(Trifluoromethyl)piperidin-3-YL)methanol is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for research involving cis-((6-(Trifluoromethyl)piperidin-3-YL)methanol. One area of research could be the development of new synthetic methods for the compound. Another area of research could be the investigation of its potential use in the treatment of inflammatory diseases and cancer. Additionally, further studies could be done to better understand its mechanism of action and its effects on biological systems.
Conclusion:
Cis-((6-(Trifluoromethyl)piperidin-3-YL)methanol is a chemical compound that has been widely studied in scientific research. It has shown potential as a useful tool for investigating the biochemical and physiological effects of various compounds. Its ability to control the stereochemistry of reactions and form metal complexes make it a valuable tool in the synthesis of various compounds and the study of metal ions in biological systems. Further research is needed to fully understand its mechanism of action and its potential use in the treatment of inflammatory diseases and cancer.
Méthodes De Synthèse
The synthesis of cis-((6-(Trifluoromethyl)piperidin-3-YL)methanol involves several steps. The starting material is 6-(Trifluoromethyl)piperidine, which is reacted with formaldehyde to form a hemiaminal intermediate. The intermediate is then reduced with sodium borohydride to yield cis-((6-(Trifluoromethyl)piperidin-3-YL)methanol.
Applications De Recherche Scientifique
Cis-((6-(Trifluoromethyl)piperidin-3-YL)methanol has been used in various scientific research studies. It has been used as a chiral auxiliary in the synthesis of various compounds. It has also been used as a ligand in the synthesis of metal complexes. Additionally, it has been used as a tool for investigating the biochemical and physiological effects of various compounds.
Propriétés
IUPAC Name |
[(3R,6R)-6-(trifluoromethyl)piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO/c8-7(9,10)6-2-1-5(4-12)3-11-6/h5-6,11-12H,1-4H2/t5-,6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBHLDWPCVVZPC-PHDIDXHHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NCC1CO)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC[C@@H]1CO)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(3-Bromophenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2735461.png)
![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl acetate](/img/structure/B2735462.png)




![2-Methyl-4-pyrrolidin-1-yl-6-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2735475.png)
![N-isopentyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2735477.png)

![1-Methyl-2-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B2735479.png)

![2-(2-(Dimethylamino)ethyl)-1-(4-isopropoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2735481.png)
